3,6-diethyl 2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
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Overview
Description
3,6-diethyl 2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diethyl 2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves multiple steps, typically starting with the preparation of the thieno[2,3-c]pyridine core. This can be achieved through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-diethyl 2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could include acting as an inhibitor for specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-diethyl 2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The thieno[2,3-c]pyridine core may also interact with specific binding sites, modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: This compound shares the diethyl ester groups but lacks the complex sulfonyl and tetrahydroquinoline moieties.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Similar in having diethyl ester groups but differs significantly in its core structure and functional groups.
Uniqueness
The uniqueness of 3,6-diethyl 2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Properties
IUPAC Name |
diethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O7S2/c1-3-38-28(34)25-22-15-17-31(29(35)39-4-2)18-24(22)40-27(25)30-26(33)20-11-13-21(14-12-20)41(36,37)32-16-7-9-19-8-5-6-10-23(19)32/h5-6,8,10-14H,3-4,7,9,15-18H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLCSJUVYKFLAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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